molecular formula C19H22N6O B6443405 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine CAS No. 2640950-94-1

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6443405
CAS No.: 2640950-94-1
M. Wt: 350.4 g/mol
InChI Key: CYKXWEMIJYEXPX-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a piperazine ring attached to the purine core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Methoxyphenyl Group Addition: The methoxyphenyl group is typically added through electrophilic aromatic substitution reactions using methoxybenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine core or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts such as palladium or platinum, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.

    Biochemistry: The compound is utilized in biochemical assays to study its interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure, used as an antidepressant.

    Aripiprazole: Another piperazine derivative, used as an antipsychotic.

    Quetiapine: A piperazine-containing compound, used to treat bipolar disorder and schizophrenia.

Uniqueness

The uniqueness of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine lies in its specific structural features, such as the cyclopropyl and methoxyphenyl groups, which confer distinct pharmacological properties. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and research.

Properties

IUPAC Name

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-26-16-5-3-2-4-15(16)23-8-10-24(11-9-23)18-17-19(21-12-20-18)25(13-22-17)14-6-7-14/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXWEMIJYEXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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